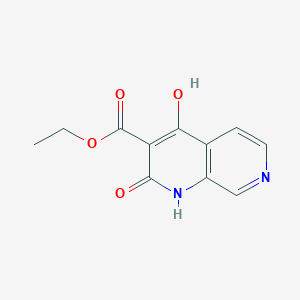

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-1,7-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)6-3-4-12-5-7(6)13-10(8)15/h3-5H,2H2,1H3,(H2,13,14,15) |

InChI Key |

BFUDSGXVTFJZFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=NC=C2)NC1=O)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for synthesizing naphthyridine derivatives. For ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate, the protocol involves:

-

Intermediate Formation : Condensation of 3-amino-2-hydroxypyridine with diethyl ethoxymethylenemalonate in ethanol under reflux (24–48 hours).

-

Cyclization : Thermal cyclization of the intermediate in high-boiling solvents (e.g., diphenyl ether) at 180–200°C for 2–4 hours.

Key Data :

Alternative Cyclization Pathways

A modified approach uses microwave-assisted cyclization to reduce reaction times:

Alkylation and Esterification of Hydroxylated Precursors

Direct Alkylation of 2,4-Dihydroxy-1,7-Naphthyridine-3-Carboxylic Acid

-

Acid Activation : Treatment of 2,4-dihydroxy-1,7-naphthyridine-3-carboxylic acid with thionyl chloride (SOCl) to form the acyl chloride.

-

Esterification : Reaction with ethanol in the presence of triethylamine (EtN) at 0–25°C.

Optimized Conditions :

Protection-Deprotection Strategy

For substrates sensitive to harsh conditions:

-

Protection : Silylation of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl).

-

Esterification : Alkylation with ethyl iodide (EtI) in DMF/KCO.

Data :

Post-Functionalization of Naphthyridine Esters

Hydroxylation of Ethyl 2-Chloro-4-Methoxy-1,7-Naphthyridine-3-Carboxylate

-

Chloride Hydrolysis : Reflux with NaOH (2M) in EtOH/HO (3:1) to yield 2-hydroxy intermediate.

Results :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity |

|---|---|---|---|

| Gould-Jacobs Reaction | 60–75 | 24–48 h | Moderate |

| Microwave Cyclization | 68 | 0.5 h | Low |

| Direct Alkylation | 82 | 6–8 h | High |

| Protection-Deprotection | 65 | 12–16 h | High |

| Post-Functionalization | 78 | 10–12 h | Moderate |

Key Observations :

-

Microwave-assisted methods offer time efficiency but require specialized equipment.

-

Direct alkylation provides higher yields but involves hazardous reagents (SOCl).

Challenges and Optimization Strategies

-

Solubility Issues : Use of polar aprotic solvents (DMF, DMSO) improves intermediate stability.

-

Byproduct Formation : Column chromatography (SiO, ethyl acetate/hexane) is critical for isolating the target compound.

-

Scale-Up Limitations : Batch processes >10 g show reduced yields (∼50%) due to exothermic side reactions .

Chemical Reactions Analysis

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate, have been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, research has shown that 1,8-naphthyridine derivatives can inhibit the growth of gram-positive and gram-negative bacteria, making them promising candidates for developing new antibiotics .

Case Study: Antibacterial Evaluation

A study conducted on synthesized naphthyridine derivatives demonstrated substantial antibacterial potential against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using the cup and plate diffusion method, revealing effective antibacterial properties at doses of 50 μg/ml and 100 μg/ml .

Anticancer Properties

The anticancer activity of naphthyridine derivatives has been a focal point in recent research. This compound has shown potential as an antitumor agent through various mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Mechanisms of Action

Research highlights that naphthyridine derivatives can act as topoisomerase inhibitors and induce cell cycle arrest in cancer cells. For instance, derivatives have been synthesized that demonstrate efficacy against breast cancer cell lines by promoting apoptosis through intrinsic pathways .

Neuroprotective Effects

The neuroprotective effects of naphthyridine compounds have also been documented. This compound may play a role in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to modulate neurotransmitter levels and reduce oxidative stress.

Case Study: Neuroprotective Activity

In vitro studies have shown that certain naphthyridine derivatives can enhance neuronal survival in models of oxidative stress. These findings suggest a potential therapeutic role in neurodegenerative disorders where oxidative damage is a contributing factor .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Skraup Reaction : A classical method for synthesizing naphthyridines.

- Microwave Irradiation : A green chemistry approach that enhances reaction efficiency.

These synthetic routes not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes or disrupt bacterial cell membranes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Hydroxyl vs. Oxo Groups : The presence of hydroxyl groups (as in the target compound) versus keto groups (e.g., 4-oxo derivatives) significantly impacts solubility and hydrogen-bonding capacity. For instance, hydroxyl groups enhance water solubility but may reduce stability under acidic conditions compared to oxo derivatives .

- Halogenation : Chlorine or fluorine substituents (e.g., 4,8-dichloro or 6-fluoro derivatives) improve electrophilicity, facilitating nucleophilic aromatic substitution reactions. This is critical for agrochemical applications, as seen in herbicidal derivatives .

- Ring Saturation : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridines) exhibit reduced aromaticity, altering electronic properties and bioavailability .

Pharmacological and Agrochemical Relevance

- Antibacterial Agents: Ethyl 6-fluoro-8-morpholino-4-oxo-1,7-naphthyridine-3-carboxylate derivatives show promise as quinolone-like antibiotics, leveraging fluorine’s electronegativity to enhance target binding .

- Neurological Targets : Tetrahydro-1,7-naphthyridines (e.g., Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride) are explored as modulators of ion channels due to their improved blood-brain barrier penetration .

Biological Activity

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 233.22 g/mol. The compound features a naphthyridine core, which is known for its pharmacological versatility. Its structure includes two hydroxyl groups at the 2 and 4 positions and an ethyl ester at the carboxylic acid position, enhancing its solubility and reactivity in biological systems .

Antioxidant Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit notable antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that it effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In cellular models, it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a possible mechanism involving the inhibition of NF-kB signaling pathways .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs .

Case Studies

- Antioxidant Evaluation : In a study by Khelifi et al., this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results indicated an IC50 value of 9.8 ± 0.2 μM, demonstrating superior antioxidant activity compared to ascorbic acid .

- Anti-inflammatory Mechanism : A study conducted on RAW 264.7 macrophages showed that treatment with the compound led to a significant decrease in nitric oxide production (IC50 = 25 μM), indicating its potential as an anti-inflammatory agent .

- Anticancer Efficacy : In vitro tests revealed that this compound inhibited cell proliferation in MCF-7 cells with an IC50 value of 18 μM after 48 hours of treatment. The compound induced G1 phase arrest in the cell cycle, suggesting a mechanism for its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.